molecular formula C14H16ClN3O2S B5755221 5-chloro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

5-chloro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

Cat. No. B5755221
M. Wt: 325.8 g/mol
InChI Key: ZEGZHKJTHGJOPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide, also known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease.

Mechanism of Action

5-chloro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a selective antagonist of the GABA-A α5 receptor subtype, which is predominantly expressed in the hippocampus, a brain region critical for learning and memory. By blocking the activity of this receptor subtype, this compound enhances the function of other GABA-A receptor subtypes, leading to improved cognitive function.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and other cognitive impairments. It has also been shown to enhance memory consolidation and retrieval in healthy animals. This compound has a favorable pharmacokinetic profile, with good brain penetration and a long half-life, making it suitable for once-daily dosing.

Advantages and Limitations for Lab Experiments

One advantage of 5-chloro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is its selectivity for the GABA-A α5 receptor subtype, which reduces the risk of off-target effects. Another advantage is its favorable pharmacokinetic profile, which allows for once-daily dosing. One limitation of this compound is its lack of clinical data, as it is still in the early stages of development.

Future Directions

There are several potential future directions for the research and development of 5-chloro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide. One direction is to conduct clinical trials to evaluate its safety and efficacy in humans with cognitive disorders. Another direction is to investigate its potential use in other neurological disorders, such as epilepsy and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on brain function.

Synthesis Methods

The synthesis of 5-chloro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide involves several steps, starting with the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. This intermediate is then reacted with isobutylamine and thiosemicarbazide to form the desired product, this compound. The synthesis method has been optimized to produce high yields and purity, making it suitable for large-scale production.

Scientific Research Applications

5-chloro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has been extensively studied for its potential use in the treatment of cognitive disorders. In preclinical studies, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and other cognitive impairments. It has also been shown to enhance memory consolidation and retrieval in healthy animals.

properties

IUPAC Name

5-chloro-2-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S/c1-8(2)6-12-17-18-14(21-12)16-13(19)10-7-9(15)4-5-11(10)20-3/h4-5,7-8H,6H2,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGZHKJTHGJOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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